![molecular formula C18H17N3O2S2 B2616662 N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-methylsulfanylbenzamide CAS No. 896349-92-1](/img/structure/B2616662.png)
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-methylsulfanylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-methylsulfanylbenzamide is a useful research compound. Its molecular formula is C18H17N3O2S2 and its molecular weight is 371.47. The purity is usually 95%.
BenchChem offers high-quality N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-methylsulfanylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-methylsulfanylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research has shown that compounds similar to N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-methylsulfanylbenzamide can be synthesized through reactions involving arylmethylenecyanothioacetamide with ethyl acetoacetate and acetylacetone, leading to 3-cyano-2(1H)-pyridinethione derivatives. These derivatives can further undergo alkylation at the sulfur atom and cyclize into corresponding thieno[2,3-b]pyridine derivatives (Elgemeie, Elfahham, & Nabey, 1988).
Biological Activities
Studies have also investigated the inhibitory effects of sulfonamide derivatives (which share structural motifs with N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-methylsulfanylbenzamide) on carbonic anhydrase isozymes. These enzymes are crucial for catalyzing the synthesis of bicarbonate ion from carbon dioxide and water, and the derivatives exhibited significant activity against these isozymes (Gokcen, Gulcin, Ozturk, & Goren, 2016).
Pharmaceutical Intermediates
Another study demonstrated the preparation of methyl 2-cyano-2-(3-thienyl)acetate, a compound structurally related to N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-methylsulfanylbenzamide. This compound was synthesized with high yield and could be hydrolyzed to 3-thienylmalonic acid, indicating its potential as a pharmaceutical intermediate (Raynolds, 1984).
Antimicrobial Activities
Research on novel heterocyclic compounds incorporating sulfamoyl moiety, similar in structure to the compound , aimed to develop new antimicrobial agents. These studies synthesized various derivatives and evaluated them for their in vitro antibacterial and antifungal activities, showcasing promising results (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Antitumor Evaluations
Another line of research focused on the synthesis of derivatives related to N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-methylsulfanylbenzamide, which were then evaluated for their anti-tumor properties against various human tumor cell lines. Some compounds exhibited higher inhibitory effects compared to reference drugs, indicating potential therapeutic applications (Mohareb, Abdallah, & Abdelaziz, 2013).
properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-11(22)21-8-7-12-14(9-19)18(25-16(12)10-21)20-17(23)13-5-3-4-6-15(13)24-2/h3-6H,7-8,10H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFYZRFHORXGCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CC=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-methylsulfanylbenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.